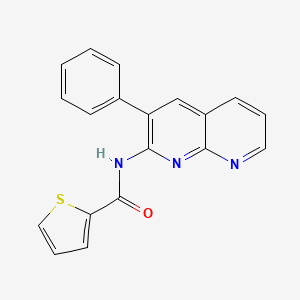

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

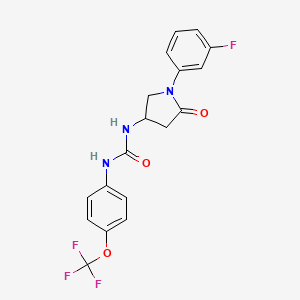

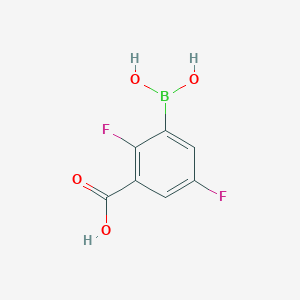

“N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” is a chemical compound. It is a yellow solid with a melting point of 258–259 °C . The compound has been studied for its potential applications in various fields .

Synthesis Analysis

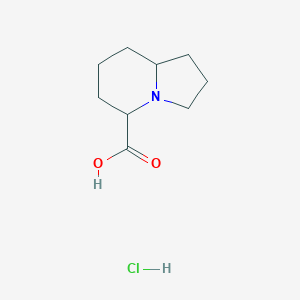

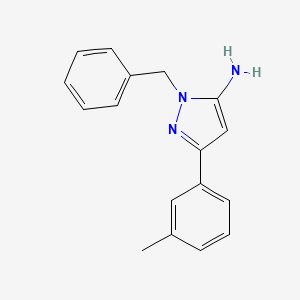

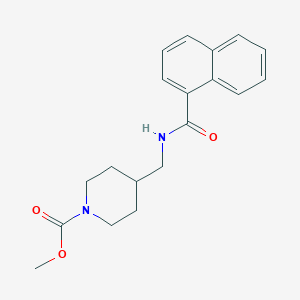

The synthesis of 1,8-naphthyridines, which include “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide”, has been achieved through various methods . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . Another method involves the eco-friendly construction of N- (5- (2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5- (2-methyl-1,8-naphthyridine)-N- (3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method .Molecular Structure Analysis

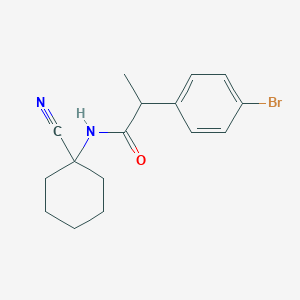

The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” can be analyzed using various techniques. For instance, the compound can be synthesized through a series of reactions involving 2-Phenyl-1,8-naphthyridin-3-amine .Physical And Chemical Properties Analysis

“N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” is a yellow solid with a melting point of 258–259 °C . Its IR spectrum shows peaks at 3152, 1653, 1516, 1438, 1348, 1258, 1109, 835 cm−1 . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule . Its mass spectrum shows a peak at m/z 481, corresponding to the molecular ion [M+H]+ .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

1,8-Naphthyridine derivatives have been actively researched for their potential as antimicrobial agents. The structural core of N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide can be modified to enhance its interaction with bacterial targets, potentially leading to the development of new antibiotics . This is particularly important in the fight against antibiotic-resistant strains of bacteria.

Material Science: Light-Emitting Diodes (LEDs)

The photophysical properties of 1,8-naphthyridines make them suitable for use in LEDs. By incorporating the N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide moiety into the LED structure, it’s possible to improve the efficiency and color properties of the light emitted .

Chemical Biology: Multicomponent Reactions

In chemical biology, multicomponent reactions (MCRs) are valuable for constructing complex molecular architectures. The compound can participate in MCRs to create diverse scaffolds that are useful in the synthesis of biologically active molecules .

Gastric Medicine: Antisecretory Properties

1,8-Naphthyridine derivatives have been identified as inhibitors of acid secretion in the stomach, which are referred to as gastric antisecretory properties. This application could lead to the development of new treatments for conditions like peptic ulcers .

Immunology: Effects on Immune Cells

Research has shown that certain 1,8-naphthyridin-2-one derivatives can affect the activation markers on CD4+ T cells. This suggests that N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide could have immunomodulatory effects, which might be useful in treating autoimmune diseases or in modulating immune responses .

Catalysis: Ligand for Metal Complexes

The structural framework of 1,8-naphthyridines allows them to act as ligands for metal complexes. These complexes can be used as catalysts in various chemical reactions, potentially improving reaction efficiency and selectivity .

将来の方向性

The development of methods for the synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide”, has been of considerable interest to the synthetic community . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches . Additionally, the compound’s potential applications in various fields may be explored further .

特性

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQXGDLPVGKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)

![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)

![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)

![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)